5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-3-30-18-10-13(6-9-17(18)26)16-11-15(22(27)28)19-21(23-16)25-20(24-19)12-4-7-14(29-2)8-5-12/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSWYMOFYQNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its diverse biological properties. The presence of various substituents, such as ethoxy and methoxy groups on the phenyl rings, contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), C6 (rat glioma), and NIH3T3 (mouse embryo fibroblast).
- IC50 Values : The compound exhibited IC50 values of 7.34 μM against A549 cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin (IC50 = 12.42 μM) .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 Value (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| A549 | 7.34 ± 0.21 | Doxorubicin | 12.42 ± 0.5 |
| C6 | 13.167 ± 0.46 | Hoechst 33342 | 0.422 ± 0.02 |
| NIH3T3 | High IC50 (non-toxic) | - | - |
The selectivity index indicates that while the compound is effective against cancer cells, it exhibits minimal toxicity towards healthy cells, making it a promising candidate for further development.
Antiviral Activity
In addition to its anticancer properties, preliminary investigations into the antiviral activity of this compound have shown potential efficacy against certain viral targets. Studies focusing on heterocycles have noted that compounds with similar structures often exhibit inhibitory effects on viral replication mechanisms .
The proposed mechanism of action for the anticancer activity involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells . By disrupting this process, the compound may induce apoptosis in malignant cells.
Case Studies
A study published in MDPI evaluated a series of benzimidazole derivatives and their cytotoxic effects against cancer cell lines, including those similar to the target compound discussed here. The findings indicated that structural modifications significantly influenced biological activity, underscoring the importance of substituent positioning on phenyl rings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The imidazo[4,5-b]pyridine scaffold is shared with 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (). Key differences include:
- Substituents: The target compound has a 3-ethoxy-4-hydroxyphenyl group, whereas the analog in features a 4-methoxyphenoxy group and a pyridinyl substituent.
- Polarity : The carboxylic acid group in the target compound enhances hydrophilicity compared to the ethyl and pyridinyl groups in the analog .
Pyrazolo-Pyridine Derivatives
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () shares a fused heterocyclic core but differs in:
- Heteroatom arrangement : Pyrazolo[4,3-c]pyridine vs. imidazo[4,5-b]pyridine.
Thiazolo-Pyrimidine Analogs
(2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () highlights:
- Core variation : Thiazolo[3,2-a]pyrimidine vs. imidazo-pyridine.
- Substituent complexity : The trimethoxybenzylidene group in may enhance π-π stacking interactions compared to the simpler aryl groups in the target compound .
Key Observations :
- Synthetic yields : The pyrazolo-pyridine derivative () was synthesized in 79% yield, suggesting efficient methodology that could be adapted for the target compound .
- Thermal stability : The absence of melting point data for the target compound limits direct comparisons, but the pyrazolo derivative’s high melting point (236–237°C) indicates crystalline stability .
Functional Group Impact on Bioactivity (Inferred)
- Carboxylic acid: Present in the target compound and 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (). This group often enhances binding to charged residues in biological targets .
- Methoxy groups : Common in both the target compound and ’s analog, these groups may improve membrane permeability due to moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
